

physicochemical properties of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

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Compound of Interest

Compound Name: 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

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An In-depth Technical Guide to the Physicochemical Properties of **7-Bromo-1,2-dihydroisoquinolin-3(4H)-one**

Abstract

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound built upon the privileged isoquinoline scaffold, a core structure prevalent in numerous biologically active molecules and natural products.[1][2][3] The systematic characterization of its physicochemical properties is a foundational step in evaluating its potential as a drug candidate or a molecular probe. These properties—including lipophilicity, solubility, and ionization state—govern the absorption, distribution, metabolism, and excretion (ADME) profile, thereby dictating the compound's ultimate bioavailability and efficacy. This guide provides a comprehensive overview of the known and predicted physicochemical properties of **7-Bromo-1,2-dihydroisoquinolin-3(4H)-one**, details robust experimental methodologies for their determination, and interprets this data within the context of modern drug discovery.

Introduction to the Isoquinoline Scaffold and Physicochemical Profiling

The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals and natural alkaloids.[1][3] Derivatives of this scaffold

have demonstrated a vast spectrum of biological activities, including antihypertensive, anti-inflammatory, antimicrobial, and antitumor effects.[1][2][4][5] The inherent versatility and "drug-like" nature of the isoquinoline core make novel derivatives, such as the subject of this guide, compelling targets for investigation.

Compound Identity: 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a synthetic derivative characterized by a bromine atom at the 7-position of the dihydroisoquinolinone core. This substitution significantly influences the molecule's electronic distribution and steric profile, which in turn modulates its physicochemical and pharmacological properties.

The Imperative of Physicochemical Profiling in Drug Discovery

In the early stages of drug discovery, a significant percentage of promising compounds fail due to poor biopharmaceutical properties.[6] A thorough understanding of a molecule's physicochemical characteristics is therefore not merely academic but a critical, cost-saving necessity.[6][7] Properties such as lipophilicity (log P/D), aqueous solubility, and the ionization constant (pKa) are primary determinants of a compound's journey through the body, from oral absorption to target engagement and eventual clearance.[8] High-throughput screening methods for these properties are now integral to identifying and optimizing viable lead candidates.[6][9]

Core Physicochemical Profile

This section summarizes the key identifying and physicochemical data for **7-Bromo-1,2-dihydroisoquinolin-3(4H)-one**. The available data is a combination of catalog information and computational predictions.

Molecular and Physical Characteristics

Property	Value	Source
Chemical Name	7-Bromo-1,2-dihydroisoquinolin-3(4H)-one	[10] [11]
Synonyms	7-Bromo-1,4-dihydro-3(2H)-isoquinolinone	[10] [11]
CAS Number	943751-93-7	[10] [11] [12]
Molecular Formula	C ₉ H ₈ BrNO	[10] [11] [13] [14]
Molecular Weight	226.07 g/mol	[10] [11] [14]
Appearance	Light yellow to yellow solid	[10]

Predicted Physicochemical Properties

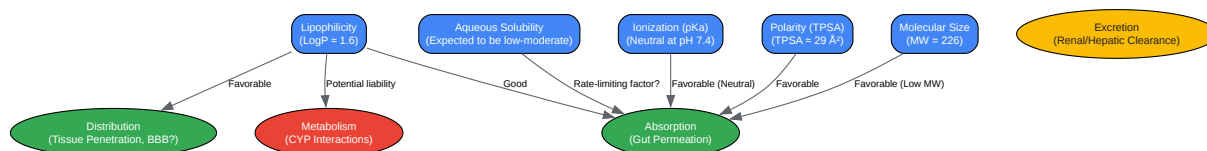
Computationally predicted properties provide valuable initial estimates to guide experimental design. These values are derived from the molecule's structure using established algorithms.

Property	Predicted/Calculated Value	Significance in Drug Discovery	Source
Boiling Point	412.6 ± 45.0 °C	Indicates low volatility and thermal stability.	[10]
Density	1.559 ± 0.06 g/cm ³	Relates to the compound's packing in the solid state.	[10]
logP (Octanol/Water)	1.62	A measure of lipophilicity; this value suggests good membrane permeability potential without excessive hydrophobicity.	[11]
pKa	14.90 ± 0.20	This high pKa for the amide N-H proton indicates the molecule will be overwhelmingly neutral at physiological pH, which is favorable for passive diffusion across cell membranes.	[10]
TPSA	29.1 Å ²	The Topological Polar Surface Area is a predictor of membrane permeability. A value < 140 Å ² is associated with good oral bioavailability.	[11]

Experimental Methodologies for Physicochemical Characterization

The following protocols represent robust, self-validating methods for the experimental determination of the key physicochemical properties of a new chemical entity (NCE) like **7-Bromo-1,2-dihydroisoquinolin-3(4H)-one**.





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